

Chemical structure and properties of AMG 7905

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An In-depth Technical Guide on the Chemical Structure and Properties of AMG 7905

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 7905 is a novel modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. Unlike many other TRPV1 antagonists that induce hyperthermia, AMG 7905 has been shown to cause a paradoxical hypothermic effect. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the unique pharmacological profile of AMG 7905. It delves into its distinct mechanism of action, summarizing available data and outlining key experimental methodologies for its characterization. This document is intended to serve as a core resource for researchers engaged in the study of TRPV1 modulation and the development of novel analgesics.

Chemical Structure and Physicochemical Properties

AMG 7905 is a synthetic organic molecule with a complex aromatic structure. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of AMG 7905



Property	Value	Source
IUPAC Name	N-(6-(2- ((cyclohexylmethyl)amino)-4- (trifluoromethyl)phenyl)pyrimidi n-4-yl)benzo[d]thiazol-6-amine	N/A
Chemical Formula	C25H24F3N5S	N/A
Molecular Weight	483.55 g/mol	N/A
SMILES	FC(F) (F)c1cc(ncc2cccc2)c(C3=NC =NC(Nc4cc5scnc5cc4)=C3)c(NCC6CCCC6)c1	N/A
InChI Key	HDEGHWQWPSXKSF- UHFFFAOYSA-N	N/A
Solubility	Soluble in DMSO	N/A
Hydrogen Bond Acceptors	5	N/A
Hydrogen Bond Donors	2	N/A
Rotatable Bonds	7	N/A
Topological Polar Surface Area	86.44 Ų	N/A
XLogP	4.23	N/A

Pharmacological Profile and Mechanism of Action

AMG 7905 is a potent and selective modulator of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons. The pharmacological profile of **AMG 7905** is unique among TRPV1 antagonists.

Dual Modality-Specific Action on TRPV1

The defining characteristic of **AMG 7905** is its dual, modality-specific action on the TRPV1 channel. While it potently blocks the activation of TRPV1 by the exogenous agonist capsaicin, it paradoxically potentiates the channel's activation by protons (low pH)[1][2]. This is in stark

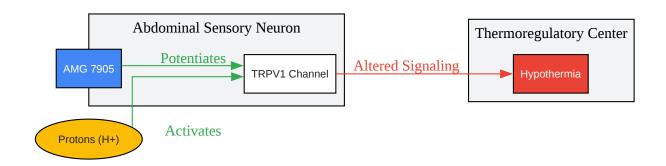


contrast to many other TRPV1 antagonists that non-selectively inhibit all modes of channel activation.

On-Target Hypothermic Effect

A significant and unusual in vivo effect of **AMG 7905** is the induction of hypothermia[1][3]. This effect has been demonstrated to be an on-target action, as it is absent in mice lacking the TRPV1 channel (Trpv1-/- mice)[2]. The hypothermic response is believed to be mediated by the potentiation of proton-activated TRPV1 channels located on sensory nerves, particularly in the abdomen[1][2]. This leads to an altered thermoregulatory response, resulting in a decrease in core body temperature.

The proposed signaling pathway for the hypothermic effect of **AMG 7905** is illustrated in the following diagram.



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Caption: Proposed signaling pathway for AMG 7905-induced hypothermia.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for **AMG 7905** in the public domain is limited. While studies on other TRPV1 antagonists provide some context for the class, specific parameters for **AMG 7905** such as half-life, clearance, volume of distribution, and oral bioavailability have not been extensively reported in the available literature. Further preclinical and clinical studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound.



Key Experimental Protocols

The characterization of **AMG 7905** and its effects on TRPV1 involves a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

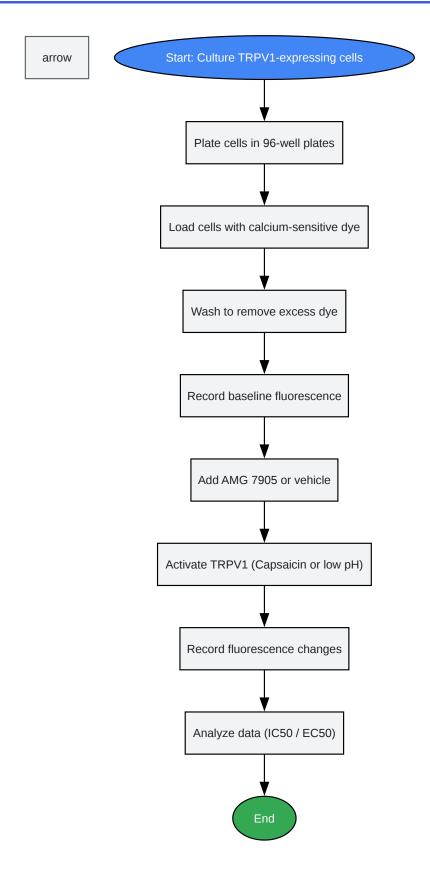
In Vitro Characterization of TRPV1 Modulation

This assay is used to measure changes in intracellular calcium concentration ([Ca²+]i) in response to TRPV1 activation and modulation by **AMG 7905**.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat TRPV1 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).
- Cell Plating: Cells are seeded onto 96-well black-walled, clear-bottom plates and grown to confluence.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
- Compound Application: After washing to remove excess dye, baseline fluorescence is recorded. A solution of AMG 7905 or vehicle is then added to the wells and incubated for a specified period.
- TRPV1 Activation and Data Acquisition: The plate is placed in a fluorescence plate reader. TRPV1 is activated by the addition of capsaicin or an acidic buffer (e.g., pH 5.5). Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are monitored over time.
- Data Analysis: The fluorescence signal is normalized to the baseline. The effect of AMG
 7905 is quantified by comparing the response to the agonist in the presence and absence of the compound. IC₅₀ (for inhibition of capsaicin response) and EC₅₀ (for potentiation of proton response) values are determined.





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Caption: Workflow for the calcium imaging assay.



This technique provides a direct measure of the ion channel activity of TRPV1 in response to **AMG 7905**.

Methodology:

- Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.
- Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution.
- Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 M Ω and filled with an intracellular solution.
- Giga-seal Formation and Whole-Cell Configuration: A pipette is brought into contact with a cell, and a high-resistance seal (giga-seal) is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell recording configuration.
- Voltage-Clamp Recordings: The cell is held at a specific membrane potential (e.g., -60 mV).
- Compound and Agonist Application: A baseline current is recorded. AMG 7905 is applied via the perfusion system, followed by the co-application of an agonist (capsaicin or acidic solution).
- Data Acquisition and Analysis: The resulting ionic currents flowing through the TRPV1
 channels are recorded and analyzed to determine the effect of AMG 7905 on channel gating.

In Vivo Assessment of Thermoregulation

This experiment is crucial for evaluating the hypothermic effect of **AMG 7905** in vivo.

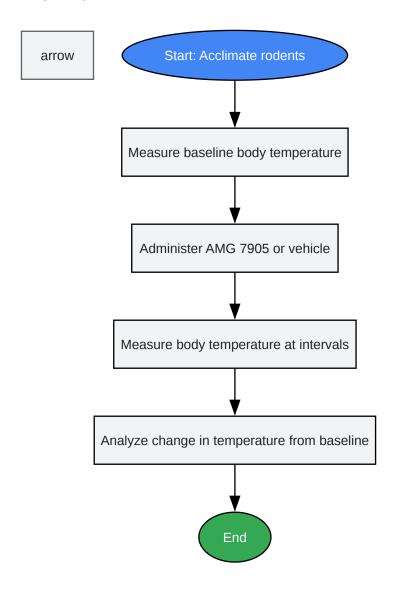
Methodology:

- Animal Acclimation: Male Sprague-Dawley rats or C57BL/6 mice are individually housed and acclimated to the experimental conditions (e.g., temperature-controlled room, handling, and measurement procedure) for several days.
- Temperature Monitoring: Core body temperature is monitored using a rectal probe or an implanted telemetry device. For rectal measurements, the probe is inserted to a consistent



depth (e.g., 2 cm for mice) for a standardized duration.

- Baseline Measurement: Baseline body temperature is recorded before drug administration.
- Drug Administration: AMG 7905 is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is included.
- Post-Dosing Measurements: Body temperature is measured at regular intervals (e.g., every 30 minutes) for several hours after drug administration.
- Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The data is then analyzed to determine the dose-dependent effect of AMG 7905 on core body temperature.





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Caption: Workflow for in vivo body temperature measurement.

Conclusion

AMG 7905 represents a fascinating and potentially valuable tool for dissecting the complex roles of TRPV1 in physiology and pathophysiology. Its unique modality-specific mechanism of action, leading to a paradoxical hypothermic effect, sets it apart from other TRPV1 antagonists. This technical guide provides a foundational understanding of its chemical nature and pharmacological properties, along with detailed protocols for its investigation. Further research into the pharmacokinetics and therapeutic potential of AMG 7905 and similar compounds is warranted and could pave the way for novel therapeutic strategies for pain and other TRPV1-mediated conditions.

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